(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound featuring a benzofuran moiety, which is characterized by the fusion of benzene and furan rings. This compound contains various functional groups including an ether linkage, a carbonyl group, and a methoxy group, contributing to its diverse chemical properties and potential applications in medicinal chemistry.
The compound is cataloged in chemical databases such as PubChem, where it is identified with the molecular formula and a molecular weight of 368.4 g/mol. It is synthesized through multi-step organic reactions that typically involve the manipulation of benzofuran derivatives and other aromatic compounds .
This compound falls under the category of heterocyclic organic compounds due to the presence of the benzofuran ring. It can also be classified as an ester due to the ethyl acetate functional group present in its structure.
The synthesis of (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate generally involves several key steps:
The reactions typically require specific conditions such as temperature control (often at room temperature or slightly elevated), solvent choice (e.g., methanol or dichloromethane), and careful monitoring via techniques like Thin Layer Chromatography (TLC) to ensure completion and purity of products .
The molecular structure can be represented as follows:
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
This structure indicates multiple functional groups influencing its reactivity and interaction with biological systems.
The compound exhibits regions of varying electron density due to its functional groups, which may affect its solubility and reactivity profiles in different solvents.
Due to its complex structure, (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can participate in various chemical reactions:
These reactions are typically facilitated by changes in pH or temperature and can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared Spectroscopy (IR).
The mechanism of action for this compound, particularly in biological contexts, involves several pathways:
Research indicates that compounds with similar structures have shown potential antitumor activity, suggesting that this compound might also exhibit similar biological activities .
Key physical properties include:
Chemical properties are influenced by functional groups:
(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has potential applications in:
Research continues into optimizing synthesis methods and exploring further applications within pharmaceutical sciences .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2